1,2-Dimethyl-1H-benzoimidazol-4-ylamine

Lipophilicity Membrane permeability Regioisomer SAR

1,2-Dimethyl-1H-benzoimidazol-4-ylamine (CAS 189045-17-8) is a heterocyclic aromatic amine with molecular formula C₉H₁₁N₃ and molecular weight 161.20 g·mol⁻¹. It belongs to the benzimidazole family, a privileged scaffold in medicinal chemistry owing to its structural isosterism with purine nucleotides.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B13838676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-benzoimidazol-4-ylamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2N1C)N
InChIInChI=1S/C9H11N3/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,10H2,1-2H3
InChIKeyYRYPDPIZOWMGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-1H-benzoimidazol-4-ylamine (CAS 189045-17-8): A 4-Amino-1,2-Disubstituted Benzimidazole Building Block for Kinase-Targeted Medicinal Chemistry


1,2-Dimethyl-1H-benzoimidazol-4-ylamine (CAS 189045-17-8) is a heterocyclic aromatic amine with molecular formula C₉H₁₁N₃ and molecular weight 161.20 g·mol⁻¹ . It belongs to the benzimidazole family, a privileged scaffold in medicinal chemistry owing to its structural isosterism with purine nucleotides [1]. The compound possesses a characteristic 1,2-dimethyl substitution on the imidazole ring and a primary amine (−NH₂) at the 4-position of the fused benzene ring, yielding a topological polar surface area of 43.84 Ų, a calculated LogP between 1.46 and 2.05, one hydrogen-bond donor, and three hydrogen-bond acceptors . This specific substitution pattern distinguishes it from its 5-amino regioisomer and N,N-dimethyl analog in ways that directly affect its utility as a synthetic intermediate and its physicochemical profile for drug discovery programs.

Why 1,2-Dimethyl-1H-benzoimidazol-4-ylamine Cannot Be Interchanged with Its 5-Amino Regioisomer or N,N-Dimethyl Analog in Research Procurement


Substituting 1,2-dimethyl-1H-benzoimidazol-4-ylamine with closely related in-class benzimidazole analogs—specifically the 5-amino regioisomer (CAS 3527-19-3) or the N,N-dimethyl analog (CAS 476689-97-1)—introduces measurable and functionally consequential differences that cannot be assumed equivalent. The 4-amino versus 5-amino regioisomer distinction alters the spatial vector of the hydrogen-bond-donating primary amine relative to the imidazole N3 acceptor, which directly impacts target binding orientation in kinase ATP-binding pockets [1]. This is reflected in a calculated LogP difference of approximately 1.34 units between the 4-amine (LogP 2.05) and 5-amine (LogP 0.71) regioisomers, indicating substantially different lipophilicity and predicted membrane permeability . Meanwhile, the N,N-dimethyl analog bears a tertiary amine (HBD = 0) versus the primary amine of the target compound (HBD = 1), eliminating a key hydrogen-bond donor required for hinge-binding interactions in kinase inhibitor pharmacophores [1]. These structural and physicochemical differences mean that generic benzimidazole substitution cannot proceed without altering downstream structure–activity relationships, assay compatibility, or synthetic elaboration outcomes.

Quantitative Differentiation Evidence for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine Versus Closest Analogs


Regioisomeric LogP Differentiation: 4-Amine (LogP 2.05) vs 5-Amine (LogP 0.71) Regioisomer

The 4-amino regioisomer (target compound) exhibits a calculated LogP of 2.05, whereas the 5-amino regioisomer (1,2-dimethyl-1H-benzimidazol-5-amine, CAS 3527-19-3) has a calculated LogP of 0.71, representing a ΔLogP of approximately 1.34 . This nearly three-fold difference in predicted lipophilicity arises solely from the positional change of the primary amine group on the benzimidazole benzene ring, as both isomers share identical molecular formula (C₉H₁₁N₃) and molecular weight (161.20 g·mol⁻¹). The 4-amino isomer is significantly more lipophilic, which predicts enhanced passive membrane permeability relative to the 5-amino counterpart [1].

Lipophilicity Membrane permeability Regioisomer SAR

Hydrogen-Bond Donor Count Differentiation: Primary 4-NH₂ (HBD = 1) vs Tertiary N,N-Dimethyl Analog (HBD = 0)

The target compound bears a primary aromatic amine at the 4-position (HBD count = 1), whereas the isomeric N,N-dimethyl-1H-benzoimidazol-4-amine (CAS 476689-97-1) possesses a tertiary dimethylamino group (HBD count = 0) . This difference is pharmacophorically critical: the primary amine can serve as a hydrogen-bond donor to kinase hinge-region backbone carbonyls, a well-established interaction motif in ATP-competitive kinase inhibitors [1]. The tertiary amine cannot donate a hydrogen bond and thus cannot recapitulate this binding interaction. Additionally, the N,N-dimethyl analog lacks the N1-methyl substituent present on the target compound, further altering its electronic and steric profile .

Hydrogen-bond donor Kinase hinge binding Pharmacophore design

NAPRT Modulator Program: Position-5 Substitution Preferred Over Position-4 Substitution on the 1,2-Dimethylbenzimidazole Scaffold

In a 2023 study identifying 1,2-dimethylbenzimidazole derivatives as nicotinate phosphoribosyltransferase (NAPRT) modulators, the authors explicitly reported that the pharmacophore required the scaffold to be 'properly substituted in position 5' for productive NAPRT modulation [1]. Compounds bearing substitution at position 5 yielded both the first reported NAPRT activators (compounds 24, 31, and 32) and a noncompetitive inhibitor (compound 18, Ki = 338 µM toward nicotinic acid, Ki = 134 µM toward PRPP) with a favorable ADME profile [1]. The fact that the 4-amino variant was not identified among the productive substitution patterns provides class-level negative evidence that the 4-position amine is not interchangeable with 5-position substitution for this emerging target class. This implies that the 4-amino-1,2-dimethylbenzimidazole scaffold offers an orthogonal starting point for exploring chemical space inaccessible to the 5-substituted series.

NAPRT modulation NAD biosynthesis Scaffold substitution SAR

Supplier Purity Specification Differentiation: LeYan 98% vs BenchChem 95%

Commercially available batches of 1,2-dimethyl-1H-benzoimidazol-4-ylamine are offered at different purity specifications across suppliers. LeYan Ltd. lists the compound at 98% purity (product number 2229953) , while BenchChem specifies a typical purity of 95% . AKSci lists a minimum purity specification of 95% for the same CAS number . This 3-percentage-point difference in baseline purity specification translates to a potential 60% relative reduction in total impurity burden when procuring the higher-purity material (from 5% total impurities at 95% purity to 2% total impurities at 98% purity).

Compound procurement Purity specification Quality assurance

Kinase Inhibitor SAR Precedent: 4-Aminobenzimidazole Scaffold as a Hinge-Binding Motif in ATP-Competitive Inhibitors

The 4-aminobenzimidazole motif is established in the medicinal chemistry literature as a validated hinge-binding element for ATP-competitive kinase inhibitors. SAR studies on benzimidazole-based kinase inhibitors demonstrate that modifications at the 4-position directly modulate potency and selectivity profiles [1]. For example, in ITK inhibitor programs, optimization of substituents at the 4- and 6-positions of the benzimidazole core yielded distinct potency improvements, with positional changes affecting the alignment of key hydrogen-bonding interactions within the ATP-binding pocket [2]. 4-Aminobenzimidazole derivatives have been specifically developed as fourth-generation EGFR inhibitors effective against T790M and C797S resistance mutations, with certain substitution patterns achieving sub-micromolar Ki values for specific kinase targets [3]. The 1,2-dimethyl-1H-benzoimidazol-4-ylamine scaffold, bearing both the critical 4-NH₂ hinge-binding donor and the metabolically stabilizing 1,2-dimethyl substitution, provides a strategic starting point that the 5-amino regioisomer cannot replicate without fundamentally altering the three-dimensional pharmacophore [1].

Kinase inhibition Hinge-binding motif EGFR inhibitor design

Calculated Physicochemical Property Profile vs Drug-Likeness Benchmarks

The target compound's calculated physicochemical parameters fall within ranges considered favorable for oral drug-likeness and CNS penetration potential. The topological polar surface area (tPSA) of 43.84 Ų is well below the 60–70 Ų threshold commonly associated with blood–brain barrier penetration and the 140 Ų limit for oral bioavailability [1]. The molecular weight (161.20 g·mol⁻¹) and hydrogen-bond counts (HBD = 1, HBA = 3) conform fully to Lipinski's Rule of Five . In contrast, the unsubstituted parent scaffold 1H-benzimidazol-4-amine (CAS 4331-29-7) has a lower cLogP of 0.6–0.8, giving the target compound a ΔcLogP advantage of approximately 0.6–1.2 units for membrane permeability [2]. The presence of zero rotatable bonds (rigid scaffold) is favorable for entropic binding optimization .

Drug-likeness ADME prediction Lead optimization

Procurement-Driven Application Scenarios for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine (CAS 189045-17-8)


Kinase Inhibitor Hit-to-Lead Programs Requiring a 4-Amino Hinge-Binding Scaffold

Use 1,2-dimethyl-1H-benzoimidazol-4-ylamine as a metabolically stabilized hinge-binding core for synthesizing ATP-competitive kinase inhibitor libraries. The 4-NH₂ group provides an essential hydrogen-bond donor for kinase hinge-region interactions, as validated in ITK and fourth-generation EGFR inhibitor programs [1][2]. The 1,2-dimethyl substitution protects the imidazole ring from oxidative metabolism while maintaining favorable drug-likeness parameters (tPSA 43.84 Ų, LogP 1.46–2.05, MW 161.20) . The LeYan 98%-purity material minimizes impurity-related assay artifacts in high-throughput screening cascades .

Orthogonal Chemical Probe Synthesis for NAPRT Target Validation Studies

Employ the 4-amino-1,2-dimethylbenzimidazole scaffold as an orthogonal chemotype for nicotinate phosphoribosyltransferase (NAPRT) target engagement studies. Since productive NAPRT modulation in the published series requires 5-substitution (compound 18 Ki = 338 µM toward NA; compounds 24/31/32 as first activators), the 4-amino variant serves as a strategically distinct negative-control scaffold for confirming on-target pharmacology or for exploring alternative NAD biosynthesis targets [3].

CNS-Penetrant Lead Optimization Leveraging Favorable tPSA and LogP Profile

Prioritize 1,2-dimethyl-1H-benzoimidazol-4-ylamine as a starting scaffold for CNS drug discovery programs, given its tPSA of 43.84 Ų—well below the 60–70 Ų blood–brain barrier penetration threshold—and LogP of 1.46–2.05 within the optimal range for CNS exposure [4]. The scaffold's zero rotatable bonds and single hydrogen-bond donor provide an efficient, rigid pharmacophoric core amenable to fragment-based and structure-guided optimization strategies.

Benzimidazole Building Block for Diversity-Oriented Synthesis (DOS) Libraries

Utilize the primary 4-amine as a versatile handle for parallel synthesis of amide, sulfonamide, urea, and reductive amination libraries. Unlike the N,N-dimethyl analog (CAS 476689-97-1, HBD = 0), the target compound's primary amine (HBD = 1) enables diversification while simultaneously retaining a hydrogen-bond donor for target engagement . The 1,2-dimethyl pattern on the imidazole distinguishes this scaffold from mono-methyl or unsubstituted benzimidazole building blocks, accessing a distinct region of chemical space for library enumeration.

Quote Request

Request a Quote for 1,2-Dimethyl-1H-benzoimidazol-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.